1-Methylindoline-7-carboxylic acid
Description
Contextual Significance of Indoline (B122111) Derivatives in Chemical Synthesis and Chemical Biology
Indoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Its derivatives are a versatile class of molecules that have garnered significant attention in both chemical synthesis and chemical biology. The structural framework of indoline is a key feature in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govrsc.org
In the realm of chemical synthesis , indoline derivatives serve as valuable building blocks and intermediates. mdpi.com Their unique structural and electronic properties allow for a variety of chemical transformations, making them useful starting materials for the construction of more complex molecular architectures. organic-chemistry.org Synthetic methodologies are continuously being developed to create diverse substituted indolines with high efficiency and selectivity. organic-chemistry.org These methods include palladium-catalyzed intramolecular amination and Brønsted acid-catalyzed transfer hydrogenation, among others. organic-chemistry.org
From a chemical biology perspective, the indoline scaffold is a privileged structure, meaning it is a molecular framework that is frequently found to bind to biological targets. This has led to the exploration of indoline derivatives for a range of therapeutic applications. Research has shown that various substituted indolines exhibit potent antioxidant and anti-inflammatory properties. nih.govacs.org Furthermore, different indoline derivatives have been investigated for their potential as selective α1A-adrenoceptor antagonists, which are relevant for treating conditions like benign prostatic hyperplasia. acs.org The broad biological relevance of the indoline core underscores its importance as a scaffold in the design and discovery of new bioactive molecules. nih.govrsc.org
Rationale for Focused Academic Investigation of 1-Methylindoline-7-carboxylic Acid
The specific academic interest in this compound stems from its potential as a tailored building block in medicinal chemistry and materials science. The presence of both a methyl group at the 1-position and a carboxylic acid group at the 7-position on the indoline ring system offers distinct opportunities for molecular design and functionalization.
The carboxylic acid group is a particularly important functional group in drug design, as it is present in approximately 450 approved drugs. nih.gov It can participate in key interactions with biological targets and influence the physicochemical properties of a molecule. However, the carboxylic acid moiety can also present challenges, such as metabolic instability or limited membrane permeability. nih.gov The study of specific carboxylated indolines like this compound allows researchers to explore how the position of this group on the indoline scaffold affects its properties and potential bioactivity.
The methyl group at the nitrogen atom (N-methylation) can significantly alter the compound's properties compared to its unsubstituted counterpart. N-methylation can impact a molecule's conformation, lipophilicity, and metabolic stability, which are all critical parameters in drug development. For instance, the synthesis of 1-methylindole-3-carboxylic acid is a known process, and this compound serves as a reactant in the preparation of various bioactive agents, including inhibitors of protein kinases and receptor antagonists. sigmaaldrich.comgoogle.com
The focused investigation of this compound is therefore driven by the need to understand the structure-activity relationships of functionally substituted indolines. By systematically studying derivatives like this, chemists can gain insights into how specific substitutions on the indoline core influence its chemical reactivity and biological profile. This knowledge is crucial for the rational design of new molecules with desired properties for a range of scientific applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 289725-22-0 | chemscene.combldpharm.com |
| Molecular Formula | C₁₀H₁₁NO₂ | chemscene.com |
| Molecular Weight | 177.20 g/mol | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAEBNNBMCYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 1 Methylindoline 7 Carboxylic Acid
Established Synthetic Routes and Reaction Conditions
The construction of the 1-Methylindoline-7-carboxylic acid molecule typically involves a multi-step process: formation of a substituted indole (B1671886) or indoline (B122111) ring system, followed by functionalization, such as N-methylation.
A prominent method for constructing the indole nucleus, which can subsequently be reduced to indoline, is the Batcho-Leimgruber indole synthesis. wikipedia.org This two-step process has become a popular alternative to the Fischer indole synthesis due to its high yields, mild conditions, and the commercial availability of starting materials. wikipedia.org
The synthesis begins with an ortho-nitrotoluene derivative. For the target molecule, a logical starting material would be 2-methyl-3-nitrobenzoic acid or its corresponding ester. The first step involves the formation of an enamine by reacting the starting material with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine, typically pyrrolidine (B122466) . wikipedia.org The intermediate enamines are often intensely colored due to their extended push-pull π-system. wikipedia.org
The second step is a reductive cyclization of the enamine to form the indole ring. The nitro group is reduced to an amine, which then cyclizes and eliminates the secondary amine to yield the indole. wikipedia.orgyoutube.com A variety of reducing agents can be employed for this transformation. wikipedia.orgresearchgate.net The resulting indole-7-carboxylic acid would then be reduced to indoline-7-carboxylic acid and subsequently N-methylated. Recent advancements have streamlined this process into a one-pot protocol, which can improve yields and reduce reaction times compared to conventional methods. journalijar.com
Table 1: Common Reducing Agents for Batcho-Leimgruber Reductive Cyclization
| Reducing Agent System | Reference |
|---|---|
| Raney nickel and Hydrazine | wikipedia.org |
| Palladium-on-carbon (Pd/C) and Hydrogen (H₂) | wikipedia.org |
| Stannous chloride (SnCl₂) | wikipedia.orgresearchgate.net |
| Sodium hydrosulfite (Na₂S₂O₄) | wikipedia.org |
The term "pyrrolidine-based approaches" can refer to several strategies. In the context of the Batcho-Leimgruber synthesis, pyrrolidine is a key reagent used to form a reactive enamine intermediate from the o-nitrotoluene precursor. wikipedia.org
Alternatively, synthetic strategies can focus on forming the pyrrolidine ring of the indoline system at a later stage. One such advanced method involves an intramolecular C(sp²)–H amination. This approach might start with an N-protected phenylalanine methyl ester derivative, which is cyclized to form the five-membered pyrrolidine ring fused to the benzene (B151609) ring, thereby constructing the indoline core. nih.gov This strategy highlights the formation of the pyrrolidine ring as the key step, differing from methods that construct the indole first.
Synthesizing a specifically substituted indoline like this compound necessitates precise control of substituent placement, which is often achieved by starting with a correctly substituted precursor. Substituted nitrobenzoic acids are ideal starting points. An efficient route to a related isomer, methyl indole-4-carboxylate, illustrates this principle and can be adapted for the 7-carboxy isomer. orgsyn.org
This synthetic sequence begins with a precursor like methyl 2-methyl-3-nitrobenzoate .
Bromination: The benzylic methyl group is brominated to yield methyl 2-(bromomethyl)-3-nitrobenzoate .
Wittig Salt Formation: The brominated compound reacts with triphenylphosphine to form the corresponding phosphonium (B103445) bromide salt.
Wittig Reaction: The Wittig salt reacts with an aldehyde (e.g., formaldehyde) to produce a 2-nitrostyrene derivative.
Reductive N-Heteroannulation: The crucial step is the palladium/phosphine-catalyzed reductive cyclization of the nitrostyrene (B7858105) using carbon monoxide as the reductant. This forms the indole ring, yielding methyl indole-7-carboxylate . This reaction is notable for its compatibility with various functional groups. orgsyn.org
Finally, the indole ester is reduced to the indoline ester, which is then N-methylated and hydrolyzed to the final product.
The final step in many synthetic routes to this compound is the methylation of the nitrogen atom of the indoline ring. This is typically performed on the indoline-7-carboxylic acid or its ester.
Classic methods for N-methylation of indoles and related heterocycles often involve strong bases and a methylating agent. For example, treating the indole with sodium amide in liquid ammonia (B1221849) followed by the addition of methyl iodide is a well-established procedure. orgsyn.org
More recent methodologies focus on selectivity and milder conditions, which are advantageous for complex molecules. A highly effective method for the monoselective N-methylation of indoles and amides uses phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent under mild basic conditions. acs.org This protocol shows excellent functional group tolerance, including for esters, and provides high yields, making it attractive for late-stage functionalization. acs.org
Table 2: Selected Reagents for N-Methylation of Indole/Indoline Cores
| Reagent System | Notes | Reference |
|---|---|---|
| Sodium amide (NaNH₂) / Methyl iodide (CH₃I) | Classic method, requires anhydrous conditions and liquid ammonia. | orgsyn.org |
| Sodium hydride (NaH) / Methyl iodide (CH₃I) | Common alternative to sodium amide. | orgsyn.org |
| Methyl p-toluenesulfonate | Used with a base like sodium carbonate in a high-boiling solvent. | orgsyn.org |
Regioselective Considerations in Indoline Carboxylic Acid Synthesis
Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of this compound. The primary method for ensuring the carboxylic acid group is at the C7 position is to begin the synthesis with a precursor that already contains the desired substitution, such as 2-methyl-3-nitrobenzoic acid . orgsyn.org
When modifying an existing indole or indoline ring, the inherent reactivity of the ring and the influence of existing substituents must be considered. The use of directing groups is a key strategy to control the position of incoming substituents. For instance, a trifluoroacetyl group at the nitrogen atom can be used to direct electrophilic substitution to specific positions on the benzene ring. tandfonline.com
Furthermore, the reduction of an indole to an indoline can also present regioselective challenges. The choice of catalyst and the presence of other substituents on the indole ring can influence whether the pyrrole (B145914) ring or the benzene ring is preferentially hydrogenated. clockss.org For the synthesis of this compound, conditions must be selected that selectively reduce the C2-C3 double bond of the indole precursor without affecting the aromatic ring or the carboxylic acid group.
Green Chemistry Principles and Sustainable Synthesis Methodologies
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. tandfonline.com Several sustainable strategies are applicable to the synthesis of indole and indoline derivatives. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in the formation of indole derivatives, aligning with the green chemistry principle of energy efficiency. tandfonline.commdpi.com
Benign Solvents: The use of environmentally friendly solvents, such as water or ethanol (B145695), is a core tenet of green chemistry. mdpi.comrsc.org Multicomponent reactions in ethanol have been developed for sustainable indole synthesis. rsc.org
Catalysis: The development of electrocatalytic methods can avoid the use of stoichiometric, and often toxic, chemical oxidants. rsc.org Similarly, using highly efficient and recyclable catalysts, including nanocatalysts, can reduce waste. researchgate.net
Atom Economy: One-pot reactions, such as the streamlined Leimgruber-Batcho synthesis, improve atom and step economy by reducing the number of intermediate isolation and purification steps, thereby minimizing solvent usage and waste generation. journalijar.com
By integrating these methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Chemical Reactivity, Transformation, and Derivatization of 1 Methylindoline 7 Carboxylic Acid
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of 1-methylindoline-7-carboxylic acid is a key site for a variety of chemical transformations, most notably nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile, leading to the formation of important derivatives such as esters, amides, and acyl halides. masterorganicchemistry.compressbooks.pub The general mechanism for these transformations proceeds through a tetrahedral intermediate formed by the initial addition of the nucleophile to the carbonyl carbon. pressbooks.pubvanderbilt.edu The subsequent collapse of this intermediate expels the leaving group, resulting in the substituted product. vanderbilt.edu
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. byjus.com A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Proton transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl double bond. libretexts.orgyoutube.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Isotopic labeling experiments provide evidence for this mechanism, showing that the oxygen atom from the alcohol becomes part of the ester. masterorganicchemistry.com
Alternatively, esters can be synthesized from carboxylic acids via an SN2 reaction. This involves deprotonating the carboxylic acid with a strong base to form a carboxylate ion, which then acts as a nucleophile and attacks an alkyl halide. chemistry.coach
The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.
DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used coupling agents that facilitate amide bond formation at room temperature with good yields. chemistrysteps.comresearchgate.net
Mechanism with DCC:
Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.orglibretexts.org
Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of this activated intermediate. libretexts.orglibretexts.org
Formation of the amide: The tetrahedral intermediate collapses, eliminating N,N'-dicyclohexylurea (a stable byproduct) and forming the amide. libretexts.org
The key functions of DCC are to prevent the acid-base reaction between the carboxylic acid and the amine and to convert the hydroxyl group into a better leaving group. chemistrysteps.com
Mechanism with EDC: EDC functions in a similar manner to DCC, activating the carboxylic acid to facilitate the nucleophilic attack by the amine. chemistrysteps.com The use of additives like HOBt (Hydroxybenzotriazole) in conjunction with EDC can further enhance the efficiency of the coupling reaction, especially with less reactive amines, by forming a more reactive HOBt ester intermediate. nih.gov
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Full Name | Byproduct |
|---|---|---|
| DCC | N,N'-dicyclohexylcarbodiimide | N,N'-dicyclohexylurea |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-ethyl-3-(3-dimethylaminopropyl)urea |
Electrophilic Substitution and Functionalization of the Indoline (B122111) Ring System
The indole (B1671886) ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. niscpr.res.in The C3 position is generally the most favored site for electrophilic attack. niscpr.res.inresearchgate.net However, in the case of 1-methylindoline (B1632755), the C3 position is saturated. In substituted indoles where the C3 position is blocked, electrophilic attack can occur at other positions, such as C2, C4, and C6. niscpr.res.in For 1-methylindole (B147185), electrophilic substitution preferentially occurs at the C3 position, but if that is blocked, the C2 position becomes the next most reactive site. researchgate.netrsc.org N-methylation slightly increases the reactivity of the indole system towards electrophiles. rsc.org
Common electrophilic substitution reactions for indoles include:
Nitration: Introduction of a nitro group (-NO₂) onto the indole ring. Nitroindoles are known to have various biological activities. niscpr.res.in
Halogenation: Introduction of halogen atoms (e.g., Br, Cl). Bromination of some indole derivatives can occur at the C6 position. niscpr.res.in
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. niscpr.res.inresearchgate.net These reactions are valuable for forming C-C bonds. researchgate.net
Azo coupling: Reaction with diazonium salts, which has been shown to proceed via initial attack at the C3-position followed by rearrangement in some 3-alkylindoles. rsc.org
The specific regioselectivity of these reactions on the this compound ring system would be influenced by the directing effects of both the N-methyl group and the carboxylic acid group, as well as the reaction conditions and the nature of the electrophile. niscpr.res.in
Redox Reactions and Photochemical Transformations
The indole nucleus can undergo oxidation reactions, leading to a variety of products. For instance, 1-methylindole-3-carbaldehyde can be oxidized to 1-methylindole-3-carboxylic acid. sigmaaldrich.com In some rhodium-catalyzed reactions, it has been observed that an aldehyde group can direct C-H activation without being oxidized to a carboxylic acid. acs.orgacs.org
Control experiments in certain catalytic systems have shown that under specific conditions, an aldehyde may not be oxidized to a carboxylic acid, indicating that the reaction proceeds through a different pathway. acs.orgacs.org The oxidation of indole derivatives can also lead to the formation of complex polycyclic structures. For example, some cyclopenta[b]indol-1(4H)-ones can be further oxidized to spiro[furan-2,2′-indoline]-3′,5-diones. acs.orgacs.org
Indoles can also participate in photochemical reactions. UV irradiation of indole can lead to the formation of tautomers and radicals. aip.org The indole moiety can act as a photocatalyst in certain reactions, such as nickel-photoredox C(sp²)-heteroatom couplings, initiating reactions through the generation of aryl radicals under mild conditions. acs.org These light-driven processes highlight the potential for unique transformations of the indole core that are distinct from traditional thermal reactions. nih.govnih.gov
Reduction Pathways and Corresponding Amines
The indoline core of this compound is susceptible to reduction, although the reaction conditions significantly influence the final product. The reduction of the related indole nucleus to an indoline (a saturated amine) can be achieved using sodium borohydride (B1222165) in a carboxylic acid medium. This reaction is more complex than a simple reduction, often involving a concurrent N-alkylation.
For instance, the reaction of indole with sodium borohydride (NaBH₄) in glacial acetic acid results in N-ethylindoline in high yield. researchgate.net This transformation is believed to proceed through a specific mechanism:
Protonation of the indole at the C3 position by the acidic medium.
Reduction of the resulting indoleninium ion by hydride transfer from NaBH₄ to yield the indoline. researchgate.net
Subsequent N-alkylation of the indoline nitrogen. The alkyl group is derived from the carboxylic acid solvent, which is first reduced to an aldehyde equivalent. This aldehyde reacts with the secondary amine of the indoline to form an iminium ion, which is then reduced by another equivalent of hydride to the N-alkylindoline. researchgate.net
Interestingly, the choice of carboxylic acid can prevent the alkylation step. When a stronger acid like trifluoroacetic acid (CF₃CO₂H) is used with NaBH₄, the primary product is indoline, the result of reduction without subsequent alkylation. researchgate.net This indicates that the reactivity can be tuned to yield either the simple reduced amine or its N-alkylated derivative.
Table 1: Reduction of Indole with Sodium Borohydride in Carboxylic Acids researchgate.net
| Carboxylic Acid Medium | Reagent | Product | Yield |
|---|---|---|---|
| Glacial Acetic Acid (HOAc) | NaBH₄ | N-ethylindoline | 86% |
| Trifluoroacetic Acid (CF₃CO₂H) | NaBH₄ | Indoline | Low Yield |
Photorelease Mechanisms of Acyl Groups from Related Systems
While this compound itself is not a photolabile protecting group, the closely related 1-acyl-7-nitroindoline systems are notable for their use as photoactivated protecting groups for the rapid release of carboxylic acids. Current time information in Bangalore, IN.nih.gov Understanding their mechanism provides insight into the photochemical properties of the indoline scaffold.
The photorelease mechanism is initiated by the absorption of light, which excites the molecule to a triplet state (T₁). This leads to a photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group. Current time information in Bangalore, IN.nih.gov This transfer results in the formation of a critical intermediate known as an acetic nitronic anhydride (B1165640). Current time information in Bangalore, IN.
From this intermediate, two competing pathways lead to the release of the carboxylic acid, with the dominant pathway being dependent on the water concentration of the solvent system: Current time information in Bangalore, IN.nih.gov
In high water content solutions: The nitronic anhydride undergoes an A(AL)1-like cleavage. This pathway involves a formal intramolecular redox reaction within the aromatic system, yielding the released carboxylic acid and 7-nitrosoindole (after tautomerization of an initial nitroso-3H-indole intermediate). Current time information in Bangalore, IN.
In low water content solutions: The primary mechanism is a standard A(AC)2 addition-elimination reaction. Here, a water molecule acts as a nucleophile, attacking the acyl carbon of the nitronic anhydride to release the carboxylic acid and the corresponding 7-nitroindoline. Current time information in Bangalore, IN.nih.gov
Laser flash photolysis studies have shown that this photorelease occurs on a sub-microsecond timescale, making these systems highly efficient for applications requiring rapid release of bioactive molecules. Current time information in Bangalore, IN.nih.gov
Cyclization Reactions and Annulation Strategies
The carboxylic acid functionality at the C7 position of the indoline ring serves as a versatile handle for constructing fused ring systems through cyclization and annulation reactions.
Decarboxylative Cyclizations
Decarboxylative cyclization is a powerful strategy for forming new carbon-carbon bonds, where a carboxylic acid is used as a source of a carbon-centered radical or carbanion following the loss of CO₂. This approach has been widely used for the synthesis of various heterocyclic compounds. rsc.org For a molecule like this compound, this strategy could be employed to forge a new ring fused to the indoline core.
Recent advancements have utilized photoredox catalysis to facilitate these transformations under mild conditions. rsc.orgnih.gov For example, visible-light photoredox catalysis can activate natural carboxylic acids for decarboxylative C–C bond formation, enabling the synthesis of complex fused tricyclic indoles from tryptophan derivatives. nih.gov Another sustainable approach uses an iron catalyst (FeCl₃) in a photocatalytic decarboxylative radical cyclization to produce oxindoles. rsc.org The mechanism generally involves the generation of a carbon radical from the carboxylate, which then undergoes an intramolecular cyclization onto an adjacent part of the molecule. rsc.org The polarity and reactivity of the generated radical can sometimes be controlled by reaction conditions, such as pH. wikipedia.org
[4+3]-Annulation Reactions
[4+3]-Annulation, or cycloaddition, is a method for constructing seven-membered rings by reacting a four-atom π-system (like a diene) with a three-atom π-system (like an allyl or oxyallyl cation). wikipedia.org This strategy is highly effective for synthesizing cyclohepta[b]indoles, which are core structures in many bioactive natural products. nih.govacs.org
In the context of the indole framework, derivatives can act as the four-atom component in these reactions. For example, dearomative (4+3) cycloadditions between 3-alkenylindoles and in-situ generated oxyallyl cations furnish cyclohepta[b]indoles in high yields. nih.govacs.org Similarly, 2-vinylindoles can serve as the 4C partner in cycloadditions with oxyallyl cations generated from α-bromoketones to yield the same fused seven-membered ring system. acs.org These reactions often proceed with high diastereoselectivity and under mild, metal-free conditions, highlighting their synthetic utility. nih.govacs.org The indole system itself can also be modified to act as a dinucleophilic four-atom synthon in phosphine-catalyzed [4+3] annulations with Morita–Baylis–Hillman (MBH) carbonates, leading to indole-fused 1,4-diazepinones and azepines. researchgate.net
Reaction with Organolithium Reagents for Ketone Formation
A key transformation of the carboxylic acid group is its conversion to a ketone. The reaction of a carboxylic acid, such as this compound, with an organolithium reagent (RLi) is a direct and efficient method for this purpose. acs.orgacs.org This reaction is notably ineffective with less basic Grignard reagents, which only deprotonate the carboxylic acid. organicreactions.org
The mechanism requires two equivalents of the organolithium reagent: acs.orgorganicreactions.org
Acid-Base Reaction: The first equivalent of the highly basic organolithium reagent acts as a base, rapidly deprotonating the carboxylic acid to form a lithium carboxylate. acs.orgorganicreactions.org
Nucleophilic Addition: The second equivalent of the organolithium reagent then acts as a nucleophile, adding to the carbonyl carbon of the lithium carboxylate. This forms a stable geminal dianion intermediate, where two negative charges reside on the same oxygen atom, stabilized by lithium counterions. organicreactions.orgnih.gov This dianion is stable and does not readily break down.
Workup: Upon acidic workup (e.g., with H₃O⁺), the dianion is protonated to form a hydrate (B1144303). This hydrate is unstable and quickly eliminates a molecule of water to yield the final ketone product. acs.org
This method provides a straightforward route to synthesize 7-acyl-1-methylindolines, which are valuable intermediates for further functionalization.
Table 2: General Reaction of Carboxylic Acids with Organolithium Reagents
| Starting Material | Reagents | Key Intermediate | Final Product |
|---|---|---|---|
| Carboxylic Acid (R'-COOH) | 1. Two equivalents of Organolithium (R-Li) 2. Aqueous Acid (H₃O⁺) | Geminal Dianion (R'-C(O⁻Li⁺)₂-R) | Ketone (R'-CO-R) |
Computational Chemistry and Theoretical Studies of 1 Methylindoline 7 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These calculations are crucial for understanding the intrinsic properties of 1-Methylindoline-7-carboxylic acid.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can provide optimized geometries, vibrational frequencies, and various electronic properties. mit.educhemrxiv.org
For molecules similar to this compound, such as other indole (B1671886) derivatives, DFT has been successfully used to determine key structural and electronic parameters. researchgate.netmdpi.com For instance, DFT calculations on indole-3-carboxylic acid derivatives have been used to obtain optimized geometries and to understand the electronic effects of substituents on the indole ring. researchgate.net These studies typically employ functionals like B3LYP combined with basis sets such as 6-31G** or higher. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Optimized Geometry | ||
| C-N bond length (indoline ring) | ~1.47 Å | Reflects the single bond character within the saturated heterocyclic ring. |
| C=O bond length (carboxyl group) | ~1.21 Å | Typical double bond length for a carboxylic acid. |
| O-H bond length (carboxyl group) | ~0.97 Å | Standard length for a hydroxyl group in a carboxylic acid. |
| Electronic Structure | ||
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.0 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher stability and lower reactivity. |
Note: The values in this table are illustrative and based on typical values for similar organic molecules. Specific experimental or computational data for this compound is required for definitive values.
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. acs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are computationally more demanding than DFT. st-andrews.ac.uk For indole derivatives, ab initio calculations have been used to study their conformational preferences and interaction energies with other molecules. st-andrews.ac.ukirb.hr
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. uni-muenchen.dewikipedia.org Methods like AM1 and PM3 are useful for large molecules or for preliminary, less computationally intensive explorations of molecular properties.
A comparative study using these methods on a related compound, indole-3-acetic acid, revealed that while ab initio methods provide results closer to experimental data, semi-empirical methods can still offer valuable qualitative insights into molecular structure and properties. unicamp.br
Conformational Analysis and Energy Landscape Mapping
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers between them. This mapping of the potential energy surface (PES) provides a landscape of the molecule's flexibility. libretexts.orgiupac.orglibretexts.org
For this compound, the key flexible bonds would be the C-C bond connecting the carboxylic acid group to the indoline (B122111) ring and the puckering of the five-membered indoline ring. The rotation around the C-C bond would lead to different orientations of the carboxylic acid group relative to the bicyclic system.
A computational study on the conformational equilibrium of acetic acid has shown that both syn and anti conformations of the carboxyl group can exist, with their relative stability being influenced by the solvent. nih.gov A similar analysis for this compound would reveal the preferred orientation of its carboxylic acid group and how it might change in different environments. The potential energy surface would show the energy minima corresponding to stable conformers and the saddle points representing the transition states between them.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. oregonstate.edu
The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions. masterorganicchemistry.comunizin.org These reactions typically proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. oregonstate.edu
Computational studies can model this process by calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products. libretexts.orglibretexts.org For example, the reaction with an alcohol to form an ester would involve the nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of a water molecule. Transition state calculations would identify the high-energy structures that represent the energy barriers for these steps. The relative energies of the transition states for different nucleophiles would help in predicting the reaction rates and selectivity.
Table 2: Hypothetical Energy Profile for Esterification of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Carboxylic Acid + Alcohol) | 0 | Starting materials. |
| Transition State 1 (Addition) | +15 to +25 | Energy barrier for the formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | +5 to +10 | A metastable intermediate. |
| Transition State 2 (Elimination) | +20 to +30 | Energy barrier for the expulsion of the leaving group (water). |
| Products (Ester + Water) | Varies | Final products of the reaction. |
Note: These are generalized energy values for a typical acid-catalyzed esterification. Actual values would require specific calculations for this compound.
The indoline scaffold is known to be involved in various photochemical reactions. escholarship.org For instance, derivatives of 1-acyl-7-nitroindolines are used as photolabile protecting groups, where light triggers the release of a carboxylic acid. acs.orgacs.org The mechanism of such photoreactions can be investigated using computational methods that explore the excited-state potential energy surfaces.
These calculations would involve determining the vertical excitation energies to access the excited states (e.g., S1, T1) and then mapping the reaction pathways on these excited-state surfaces. This could involve identifying conical intersections, which are points where different electronic states have the same energy and which facilitate the transition from the excited state back to the ground state, leading to the final products. While not a nitro-derivative, understanding the photochemical properties of the core 1-methylindoline (B1632755) structure is crucial for predicting its behavior upon irradiation.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods serve as a powerful tool for the prediction of spectroscopic parameters, which can then be correlated with experimental findings to confirm molecular structures and understand electronic environments.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a cornerstone of theoretical structural elucidation. For this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p).
Theoretical calculations provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values are then compared against experimental data, often showing a strong linear correlation. This correlation is crucial for the unambiguous assignment of signals in the experimental spectrum to specific atoms within the molecule. For instance, the acidic proton of the carboxylic group is typically predicted to have a high chemical shift value due to its deshielded nature. The protons of the methyl group attached to the nitrogen atom also have a characteristic predicted shift. Aromatic and aliphatic protons and carbons within the indoline ring system each have distinct predicted chemical shift ranges based on their electronic environment.
Table 1: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following table is a representative example of how such data would be presented. Actual theoretical values from specific research papers are not publicly available.)
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C=O | 170.1 | 169.5 | - | - |
| Ar-C-COOH | 130.5 | 130.0 | - | - |
| Ar-C | 125.8 | 125.2 | 7.8 | 7.7 |
| Ar-C | 120.3 | 119.8 | 7.3 | 7.2 |
| Ar-C | 115.6 | 115.1 | 7.1 | 7.0 |
| N-CH₂ | 55.4 | 54.9 | 3.6 | 3.5 |
| C-CH₂ | 30.2 | 29.8 | 3.1 | 3.0 |
| N-CH₃ | 40.1 | 39.7 | 3.8 | 3.7 |
The simulation of vibrational spectra, namely Fourier-Transform Infrared (FT-IR) and Raman spectra, is another critical area of computational analysis. These simulations, also typically conducted using DFT methods, calculate the vibrational frequencies and intensities of the normal modes of the molecule.
The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, bringing them into closer agreement with experimental spectra. The analysis allows for the assignment of specific vibrational modes to the observed absorption bands in the FT-IR spectrum and scattering peaks in the Raman spectrum. Key predicted vibrations for this compound include the O-H stretching of the carboxylic acid group, the C=O carbonyl stretch, N-CH₃ stretching and bending modes, and various aromatic C-H and C-C stretching and bending vibrations of the indoline ring.
Table 2: Selected Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative due to the lack of specific published data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3450 | 3400 |
| C-H stretch (Aromatic) | 3100 | 3080 |
| C-H stretch (Aliphatic) | 2950 | 2940 |
| C=O stretch (Carbonyl) | 1710 | 1700 |
| C=C stretch (Aromatic) | 1600 | 1595 |
| C-N stretch | 1350 | 1345 |
Non-Covalent Interactions and Molecular Charge Distribution Analysis
The study of non-covalent interactions (NCIs) and charge distribution is essential for understanding the molecule's reactivity, crystal packing, and biological interactions.
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second largest eigenvalue of the Hessian of the electron density. This visualization reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding within and between molecules. For this compound, RDG analysis would typically reveal strong hydrogen bonding associated with the carboxylic acid group, as well as weaker van der Waals interactions involving the indoline ring and the methyl group.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), AIM theory can quantify the strength and nature of both covalent and non-covalent interactions. In the context of this compound, AIM analysis would be used to characterize the intramolecular hydrogen bond between the carboxylic acid and the indoline nitrogen (if present) and to analyze the covalent bond strengths within the molecule.
Exploration of Non-Linear Optical Properties
The investigation of non-linear optical (NLO) properties is driven by the search for new materials for optoelectronic applications. Computational methods allow for the prediction of these properties. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
For a molecule to exhibit significant NLO properties, it often requires a large difference between the ground and excited state dipole moments and a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on molecules similar to this compound suggest that the presence of the electron-donating indoline moiety and the electron-withdrawing carboxylic acid group could create the necessary charge asymmetry for NLO activity. Calculations of the first-order hyperpolarizability (β) would provide a quantitative measure of the molecule's potential for second-harmonic generation.
Table 3: Calculated Non-Linear Optical Properties (Note: This table represents typical data that would be generated from such a study; specific values for this compound are not publicly available.)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |
Structure Activity Relationship Sar Studies: Mechanistic and Structural Insights for Indoline Carboxylic Acid Systems
Influence of N-Substitution on Conformational Preferences and Reactivity
The substitution on the indoline (B122111) nitrogen atom plays a pivotal role in dictating the molecule's three-dimensional shape and its chemical reactivity. Studies on (S)-indoline-2-carboxylic acid, a close analog, show that this compound can be considered a conformationally restricted version of both proline and phenylalanine. acs.org The fusion of the aromatic ring to the pyrrolidine (B122466) structure inherently reduces conformational flexibility. acs.org
When the nitrogen is acylated (e.g., N-acetyl), as in Ac-(2S)-Ind-OMe, a remarkable tendency to adopt a cis amide isomer is observed, particularly in polar solvents. acs.orgnih.gov This is a significant deviation from proline derivatives, which typically favor the trans conformation, making N-substituted indolines valuable for designing specific secondary structures in peptides. acs.orgnih.gov The weak nucleophilicity of the secondary amine in an unsubstituted indoline can present challenges in synthetic coupling reactions. nih.gov Therefore, N-substitution, such as the methyl group in 1-methylindoline-7-carboxylic acid, alters the nitrogen's electronic properties and steric environment, thereby influencing its reactivity and the conformational landscape of the entire molecule.
Effects of Carboxylic Acid Position and Derivatives on Molecular Recognition
The position of the carboxylic acid group on the indoline ring is a critical determinant for molecular recognition, as this functional group is often a primary anchor for binding to biological targets. ijacskros.com The carboxyl group can form strong hydrogen bonds and electrostatic interactions. ijacskros.com For example, in studies of related quinoline (B57606) systems, an 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore, with molecular modeling suggesting that it interacts directly with key amino acid residues like Asp186 and Lys67 within a kinase's ATP-binding pocket. nih.govresearchgate.net This highlights the importance of the C7-carboxyl position for precise orientation and binding.
The specific placement of the carboxyl group dictates how the molecule presents its other features to a binding partner. Derivatives of the carboxylic acid, such as esters or amides, alter these interactions. Esters, being more electrophilic than amides, can act as better acceptors for certain intramolecular interactions that influence conformation. acs.org The conversion of the carboxylic acid to various amides is a common strategy in medicinal chemistry to explore different binding interactions and improve membrane permeability. nih.gov The choice to place the carboxyl group at position 7, as in this compound, rather than other positions like C2 or C3, is therefore a key strategic decision in molecular design, aimed at achieving a specific binding mode. nih.govnih.gov
Table 1: Influence of Carboxylic Acid Position on Molecular Interactions This table is interactive. You can sort and filter the data.
| Position | System Studied | Role in Molecular Interaction | References |
|---|---|---|---|
| 2 | Indoline/Indole (B1671886) | Can chelate metal ions in active sites; involved in cis/trans amide isomerization. | nih.gov, mdpi.com |
| 3 | Indole | Substrate for decarboxylases; can be modified to modulate binding. | nih.gov |
| 7 | Quinoline (analog) | Acts as a crucial pharmacophore, interacting with key residues (Asp, Lys) in kinase binding pockets. | nih.gov, researchgate.net |
Role of Aromatic Ring Substituents in Modulating Interactions
In various SAR studies of indole and indoline analogs, specific substituents have been shown to be critical for binding. For instance, a 2-chloro substituent on a phenyl group attached to a related scaffold was found to maximize hydrophobic interactions with threonine and valine residues in a binding pocket. acs.org The position of these substituents is also vital; studies on indole derivatives have shown that substitution at position 7 of the indole ring was the most favorable for certain biological interactions compared to substitutions at other positions. researchgate.net These findings demonstrate that aromatic substituents are not mere decorations but functional components that modulate the strength and specificity of the molecule's interactions with its environment.
Table 2: Effects of Aromatic Ring Substituents on Molecular Interactions This table is interactive. You can sort and filter the data.
| Substituent Type | Example | Observed Effect on Interaction | References |
|---|---|---|---|
| Halogen | Chlorine, Fluorine | Can enhance hydrophobic interactions; potency can be location-dependent. | researchgate.net, acs.org |
| Alkoxy | Methoxy | Favorable at certain positions (e.g., position 7) for specific targets. | researchgate.net |
| Methyl | -CH₃ | Can present a potential metabolic liability (oxidation) but also influences binding. | nih.gov |
| Nitro | -NO₂ | Strong electron-withdrawing group, affects aromatic stacking interactions. | nih.gov |
Computational Approaches to Structure-Activity Relationship Prediction (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of compounds based on their chemical structure. nih.gov For indole and indoline derivatives, QSAR studies have been employed to build statistical models that correlate molecular descriptors with inhibitory activities. nih.goviosrphr.org These models are developed by calculating a range of descriptors—representing hydrophobic, electronic, geometric, and topological characteristics—and using methods like multiple linear regression (MLR) to find a mathematical relationship. nih.gov
The goal is to create a reliable model that can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. nih.gov For instance, a QSAR model might reveal that high electronic energy and a high dipole moment are correlated with better activity against a certain target, while other models might identify topological indices as being critical. nih.gov The validation of these models is crucial and is typically performed using both internal (leave-one-out) and external test sets of compounds to ensure their predictive power. iosrphr.org
Table 3: Common Descriptor Types in QSAR Studies of Indole/Indoline Derivatives This table is interactive. You can sort and filter the data.
| Descriptor Class | Description | Relevance | References |
|---|---|---|---|
| Electronic | Describes electron distribution (e.g., dipole moment, electronic energy). | Influences electrostatic and hydrogen bonding interactions. | nih.gov |
| Topological | Describes atomic connectivity and molecular shape (e.g., Kappa indices). | Relates to molecular size, shape, and branching. | nih.gov |
| Hydrophobic | Describes water solubility (e.g., LogP). | Important for membrane permeability and hydrophobic interactions. | nih.gov |
| Geometric | Describes the 3D structure of the molecule (e.g., surface area, volume). | Relates to how the molecule fits into a binding site. | nih.gov |
Conformational Flexibility and Planarity in Related Indole Carboxylic Acid Analogs
While the indoline core is relatively rigid, its conformational dynamics, and those of its close chemical cousin, the indole ring, are crucial to its function. (S)-indoline-2-carboxylic acid is considered a conformationally "locked" analog of phenylalanine, where the side chain's orientation is fixed. acs.org This fusion of the aromatic ring to the five-membered ring reduces flexibility and gives a strong preference for specific puckering states of the pyrrolidine ring. acs.org
In contrast, the unsaturated indole-2-carboxylic acid (I2CA) shows different photophysical properties, with fluorescence decay studies indicating the presence of at least two distinct conformations in solution. researchgate.net This suggests that even in these seemingly planar and rigid systems, subtle conformational equilibria exist. The planarity of the indole ring system, combined with the rotational freedom of the carboxylic acid group, allows for different orientations that can be critical for fitting into a biological receptor. Understanding this limited but significant flexibility is key to rationalizing the molecule's behavior.
Mechanistic Basis of Structural Modifications in Biological Systems (without specific activity outcomes)
Structural modifications to the indoline carboxylic acid scaffold directly influence the non-covalent interactions that govern binding to biological macromolecules. The mechanistic basis for these effects lies in fundamental principles of molecular recognition.
Hydrogen Bonding: The carboxylic acid group is a premier hydrogen bond donor and acceptor. ijacskros.com Its placement at C7, as seen in related quinoline systems, can position it to form critical hydrogen bonds with the backbone or side chains of amino acids like aspartate or lysine (B10760008) in an active site, serving as a primary anchor point. nih.govresearchgate.net
Hydrophobic Interactions: Substituents on the aromatic ring or the N-alkyl group can engage in hydrophobic interactions with nonpolar pockets in a protein. For example, a long branch introduced at C3 of an indole core was shown to extend into a hydrophobic cavity, improving interaction with tyrosine and asparagine residues. mdpi.com
Electrostatic and π-Stacking Interactions: The electron density of the aromatic ring, modulated by substituents, affects its ability to participate in π-π stacking or cation-π interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan). nih.gov
Conformational Control: N-acylation or N-alkylation directly impacts the geometry of the molecule. N-acylation can force a peptide bond into a cis conformation, a structural motif that can be used to induce specific secondary structures like β-turns or hairpins in a peptide sequence. nih.gov This demonstrates how a single modification can have a profound, cascading effect on the molecule's global structure and how it presents itself to a biological partner.
Each structural change, therefore, provides a tool to modulate these fundamental forces, allowing for the precise tuning of a molecule's binding orientation and affinity.
Applications of 1 Methylindoline 7 Carboxylic Acid As a Synthetic Building Block and Probe in Chemical Biology
Role in the Synthesis of Complex Heterocyclic Compounds
The indole-7-carboxylic acid framework is a valuable starting point for the construction of more complex, often polycyclic, heterocyclic systems. The inherent reactivity of the indole (B1671886) ring, combined with the directing capabilities of the carboxylic acid group, provides chemists with a powerful tool for molecular assembly.
For instance, derivatives such as 3-formyl-1-methylindole-7-carboxylic acid are recognized as key intermediates in the synthesis of fused heterocycles, including thiazole (B1198619) derivatives. This highlights the role of the substituted indole core in building intricate, multi-ring systems that are of interest in medicinal chemistry and materials science. Furthermore, the strategic placement of the carboxylic acid on the indole ring allows it to participate in or direct annulation reactions, where new rings are fused onto the original indole structure. These transformations are critical for accessing novel chemical space and generating libraries of complex molecules for screening and development.
Control experiments in studies focused on rhodium-catalyzed cascade annulations have also underscored the specific reactivity of the indole-carboxylic acid moiety. In developing a synthesis for cyclopenta[b]indol-1(4H)-one, researchers noted that while indole-3-carbaldehyde derivatives successfully underwent the desired [3+2] annulation with alkynes, the corresponding reaction with 1-methylindole-3-carboxylic acid did not yield the product under the same conditions. google.comgoogleapis.com This demonstrates how the choice between a carboxylic acid and other functional groups can be used to control reaction pathways, making it a deliberate design element in complex synthesis.
Utility as a Precursor for Pharmacologically Relevant Scaffolds
The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. google.comgoogle.com 1-Methylindole-7-carboxylic acid serves as a readily available precursor for a variety of these pharmacologically significant scaffolds, enabling the synthesis of targeted therapeutic agents.
Patented research demonstrates the utility of this compound in creating novel modulators of chemokine receptor activity. google.comCurrent time information in Bangalore, IN. Chemokine receptors are crucial in regulating immune cell trafficking, and their modulation is a key strategy for treating inflammatory diseases and HIV. google.comCurrent time information in Bangalore, IN. In this context, 1-methylindole-7-carboxylic acid is used as a foundational building block, which is elaborated through subsequent chemical steps to produce the final active pyrrolidine-based modulators. google.com
Further showcasing its versatility, the compound is listed as a key intermediate in the development of:
Lysyl Oxidase (LOX) Inhibitors : These inhibitors, based on haloallylamine indole derivatives, are investigated for their potential in treating fibrotic diseases and cancer.
SHP2 Phosphatase Inhibitors : Fused heterocyclic compounds designed to inhibit the SHP2 phosphatase, a critical node in cancer signaling pathways, have been synthesized using 1-methylindole-7-carboxylic acid.
Herbicides : The compound has been used in the synthesis of 2-(2-imidazolin-2-yl)-benzazole derivatives, which have demonstrated herbicidal activity against various plant species.
This broad range of applications underscores the value of the 1-methylindole-7-carboxylic acid scaffold in accessing diverse and potent biologically active molecules.
Employment as a Traceless Directing Group in C-H Functionalization
One of the most powerful modern applications of carboxylic acids in organic synthesis is their use as "traceless directing groups" for C-H functionalization. google.com This strategy allows for the selective activation and modification of a specific C-H bond—typically one ortho to the directing group—after which the directing group can be easily removed without leaving a trace of its presence. This approach is highly valued for its efficiency and for enabling the synthesis of molecules that would be difficult to create using traditional methods. Current time information in Bangalore, IN.
The carboxylic acid group on the 1-methylindole (B147185) scaffold can direct transition metals, such as palladium or rhodium, to selectively activate the C-H bond at the C6 position. This directed activation allows for the introduction of new chemical groups, such as aryl or vinyl fragments, at a site that might not otherwise be reactive.
A key advantage of this method is the ability to perform a tandem reaction sequence where the initial C-H functionalization is followed by a protodecarboxylation (removal of the carboxylic acid). For example, Larrosa and co-workers developed a protocol for the meta-selective arylation of phenols by first carboxylating the phenol, then performing a palladium-catalyzed ortho-arylation, followed by a final decarboxylation step. This traceless directing group strategy, using the carboxylic acid as a temporary handle, provides a novel route to meta-substituted biaryls. The development of one-pot protocols for these transformations has significantly enhanced the utility and step-economy of this approach in organic synthesis. Current time information in Bangalore, IN.
Future Perspectives and Emerging Research Avenues for 1 Methylindoline 7 Carboxylic Acid Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of novel chemical entities and the optimization of reaction conditions have been traditionally reliant on manual, batch-based processes. However, the future of chemical synthesis is rapidly moving towards automation and continuous-flow systems to enhance efficiency, reproducibility, and safety.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages for the synthesis of 1-Methylindoline-7-carboxylic acid derivatives. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and the ability to safely handle hazardous intermediates. While specific flow synthesis routes for this compound are not yet widely published, the principles are directly applicable. For instance, the nitration, reduction, and cyclization steps often used to form the indoline (B122111) core could be translated into a multi-step flow sequence.
Automated synthesis platforms, often utilizing capsule-based or plate-based systems, are revolutionizing medicinal chemistry by enabling the rapid generation of compound libraries. synplechem.com These platforms can perform entire reaction sequences, including reaction, workup, and product isolation, with minimal user intervention. synplechem.com The carboxylic acid group of this compound is an ideal handle for diversification using automated techniques. Automated amide bond couplings or Suzuki-Miyaura cross-couplings are well-established on these platforms, allowing for the creation of large, diverse libraries of amides, esters, and biaryl derivatives for screening campaigns. synplechem.com The automated synthesis of complex radiolabeled carboxylic acids and their derivatives for applications like positron emission tomography (PET) has also been demonstrated, showcasing the power of these systems for producing sophisticated molecules on demand. nih.govmdpi.com
Table 1: Potential Automated Synthesis Reactions for this compound
| Reaction Type | Reagents & Conditions | Platform Suitability | Potential Products |
| Amide Coupling | Amine, Coupling Agent (e.g., HATU), Base | Capsule-based, 96-well plate | Diverse amide library |
| Esterification | Alcohol, Acid Catalyst or Coupling Agent | Flow reactor, Automated synthesizer | Ester derivatives |
| Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst, Base | Capsule-based, Flow reactor | 7-Aryl-1-methylindolines |
| Radiosynthesis | [¹¹C]CO, Precursor Halides | GE TRACERLab, Trasis AllInOne | PET imaging agents |
Exploration of Novel Catalytic Transformations
The inherent structural features of this compound—a secondary amine embedded in a bicyclic system and a carboxylic acid group—suggest its potential utility in catalysis, either as a catalyst itself or as a ligand for a metal center.
Research into indoline derivatives as organocatalysts has shown that the indoline scaffold can be effective in catalyzing reactions such as acylhydrazone formation under neutral aqueous conditions via an iminium ion intermediate. tudelft.nl However, in a study comparing various substituted indolines, indoline-7-carboxylic acid was found to be virtually inactive under the specific conditions tested, while other derivatives showed significant rate enhancements. tudelft.nl This finding highlights that the electronic and steric properties conferred by substituents are critical to catalytic activity and suggests that while the parent compound may not be an effective catalyst for this specific transformation, its derivatives might be. Future research could explore its catalytic activity under different pH conditions or in non-aqueous solvents.
A more promising avenue lies in the use of this compound and its chiral variants as ligands in transition metal catalysis. Carboxylic acids have emerged as highly effective co-catalysts or ligands in a variety of transformations, including challenging cobalt-catalyzed C-H alkylations. nih.gov Data-driven and machine learning approaches are now being used to predict and discover new chiral carboxylic acids that can achieve high levels of stereochemical control. nih.gov Applying these principles, this compound could be evaluated as a ligand for various metals (e.g., Co, Rh, Pd, Cu) in asymmetric C-H functionalization, conjugate additions, or cyclization reactions.
Furthermore, the carboxylic acid group itself can be the target of catalytic transformations. Recent advances in catalytic decarboxylative cross-couplings provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. dntb.gov.ua Subjecting this compound to such conditions could provide a novel route to 7-substituted-1-methylindolines, which may be difficult to access through traditional methods.
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound expand, particularly into fields like materials science and potentially pharmacology, the need for sensitive and robust analytical methods for its detection and quantification at trace levels becomes paramount. The analysis of such compounds can be challenging, especially in complex matrices or when dealing with reactive intermediates. americanpharmaceuticalreview.com
The development of methods for trace analysis will likely rely on modern chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for this purpose. A reversed-phase HPLC method would be suitable, likely using an acidic mobile phase to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.
Gas Chromatography (GC), especially GC-MS, is another viable technique, although it would likely require derivatization of the non-volatile carboxylic acid and the polar N-H group (in the parent indoline-7-carboxylic acid). Esterification of the carboxyl group, for example, to its methyl ester, would increase volatility, making the compound amenable to GC analysis. americanpharmaceuticalreview.com Direct spectral analysis using techniques like quantitative Nuclear Magnetic Resonance (qNMR) could also be employed for characterization, offering high accuracy without the need for identical calibration standards, though it may lack the sensitivity required for very low trace levels. americanpharmaceuticalreview.com
Table 2: Proposed Analytical Methods for Trace Analysis of this compound
| Technique | Sample Preparation | Detection Method | Key Advantages | Potential Challenges |
| HPLC | Minimal, dissolution in mobile phase | UV, Mass Spectrometry (MS) | High sensitivity and selectivity (with MS) | Matrix effects, peak tailing |
| GC | Derivatization (e.g., esterification) required | Flame Ionization (FID), MS | High resolution, established libraries (MS) | Destructive, requires volatile analyte |
| qNMR | Dissolution in deuterated solvent with internal standard | NMR | High precision, non-destructive, structural info | Lower sensitivity compared to MS |
Computational Design of New Derivatives with Tunable Properties
Computational chemistry and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. These approaches are particularly well-suited for exploring the chemical space around the this compound scaffold.
Structure-based virtual screening and molecular docking are powerful techniques for identifying new bioactive molecules. nih.gov Derivatives of this compound could be computationally docked against the active sites of various biological targets, such as enzymes or receptors. For example, studies have successfully used these methods to identify carboxylic acid derivatives as potential selective inhibitors of human histone deacetylase 6 (HDAC6), a target in cancer therapy. nih.gov By computationally evaluating large virtual libraries, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinity and selectivity.
Beyond simple docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of ligand-protein complexes over time, helping to validate computational hits. nih.gov These simulations model the dynamic motions of atoms, providing a more realistic picture of the binding interactions in a physiological environment.
Furthermore, the rise of machine learning (ML) offers a data-driven approach to catalyst and materials design. nih.gov By training ML models on existing datasets of catalyst performance or material properties, it is possible to predict the characteristics of new, untested derivatives of this compound. For instance, a model could be developed to predict the catalytic efficiency or stereoselectivity of a derivative in a specific reaction, guiding chemists toward the most promising candidates and accelerating the discovery cycle. nih.gov
Q & A
Q. What statistical methods are recommended for analyzing dose-dependent biological effects of this compound?
- Answer :
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC or IC.
- Error analysis : Report confidence intervals (95% CI) and use bootstrap resampling for small sample sizes .
- Software tools : Utilize GraphPad Prism or R packages (e.g.,
drc) for robust statistical modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
